molecular formula C18H16N2O4S2 B5653431 N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide

N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide

Cat. No. B5653431
M. Wt: 388.5 g/mol
InChI Key: QSQZJTRGUVCRPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide often involves multi-step chemical reactions, including condensation, sulfonation, and amidation processes. For instance, sulfonated diamine monomers and polyimides have been synthesized by direct sulfonation and further polymerization, showcasing methodologies that might be relevant to the synthesis of the target compound (Watari et al., 2004). Another approach involves the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, highlighting the versatility of sulfonamide groups in synthesis reactions (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the compound's geometry, bonding patterns, and electronic structure, which are crucial for understanding its chemical behavior and reactivity (Yang, 2007).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can be highly diverse, including cycloadditions, rearrangements, and substitutions. These reactions are often influenced by the presence of functional groups, such as ethoxy and thienylsulfonyl groups, which can affect the compound's reactivity and the formation of specific products (Tamura et al., 1990).

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. These properties are essential for determining the compound's suitability for various applications, including its role in materials science and pharmaceuticals (Crich & Smith, 2000).

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-2-24-16-7-5-15(6-8-16)20(18(21)14-9-11-19-12-10-14)26(22,23)17-4-3-13-25-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQZJTRGUVCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide

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